(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate
Overview
Description
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate is a complex organic compound that belongs to the class of fluorenylmethyl esters. This compound is characterized by its unique structure, which includes a fluorenyl group attached to an oxazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of fluorenylmethyl chloroformate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate stands out due to its unique combination of a fluorenyl group and an oxazolidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Biological Activity
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 321.35 g/mol. The compound features a fluorenyl moiety, which is known for enhancing lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 321.35 g/mol |
LogP | 3.714 |
PSA | 55.84 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazolidine ring through cyclization processes. The detailed reaction pathways may include:
- Formation of the Oxazolidine Ring : The precursor compound undergoes cyclization with appropriate reagents to form the oxazolidine structure.
- Fluorenyl Protection : The fluorenyl group is introduced to enhance stability and solubility.
- Purification : The final product is purified using chromatography techniques.
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit notable antimicrobial activities. The mechanism often involves inhibition of protein synthesis in bacteria, making them effective against a range of Gram-positive and Gram-negative organisms. Studies have shown that compounds with oxazolidine structures can inhibit bacterial growth by targeting the ribosomal subunit.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Preliminary data suggest that this compound may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : Inducing G1 or G2 phase arrest, leading to inhibited cell proliferation.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways by increasing pro-apoptotic factors.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant IC50 values indicating potent anticancer activity.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-18(21)24-11-20(12)19(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZTGJPRFPRON-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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